molecular formula C14H13NO B1392182 3-(2-Methylbenzoyl)-4-methylpyridine CAS No. 1187167-91-4

3-(2-Methylbenzoyl)-4-methylpyridine

Cat. No.: B1392182
CAS No.: 1187167-91-4
M. Wt: 211.26 g/mol
InChI Key: KJXAHHMVZCTKLU-UHFFFAOYSA-N
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Description

3-(2-Methylbenzoyl)-4-methylpyridine (CAS 1187167-91-4) is a high-purity chemical building block offered with a minimum purity of 97% . This compound features a molecular formula of C 14 H 13 NO and a molecular weight of 211.26 g/mol . Its structure integrates pyridine and benzoyl moieties, which are key pharmacophores in medicinal and agrochemical research. This compound is of significant interest in the design and synthesis of novel antifungal agents. Recent scientific investigations into structurally related benzoylpyridine compounds have demonstrated potent in vitro activity against critical plant pathogenic fungi such as Botrytis cinerea and Sclerotinia sclerotiorum . The molecular framework is considered a valuable precursor for developing new carbamate-type fungicides, leveraging the synergistic effect of combining these active substructures to potentially overcome fungal resistance . Researchers can utilize this reagent to explore structure-activity relationships and develop new crop protection solutions with high efficiency and low environmental toxicity. Please handle with appropriate care. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. According to the supplied Safety Data Sheet, hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the full SDS and implement standard safety protocols before use.

Properties

IUPAC Name

(2-methylphenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-5-3-4-6-12(10)14(16)13-9-15-8-7-11(13)2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXAHHMVZCTKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501226224
Record name Methanone, (2-methylphenyl)(4-methyl-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187167-91-4
Record name Methanone, (2-methylphenyl)(4-methyl-3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (2-methylphenyl)(4-methyl-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acylation Using 2-Methylbenzoyl Chloride and 4-Methylpyridine Derivatives

One of the primary methods reported involves the acylation of a methyl-substituted pyridine derivative with 2-methylbenzoyl chloride under controlled conditions:

  • Procedure:
    Dissolve 2-methyl-4-aminobenzoic acid or 4-methylpyridine derivative in an organic solvent such as chloroform. Add pyridine as a base to neutralize the hydrochloric acid formed during acylation. Cool the mixture to 0–5 °C and add 2-methylbenzoyl chloride dropwise, maintaining the temperature below 10 °C to control reaction rate and minimize side reactions. After complete addition, the reaction mixture is heated to about 40 °C and stirred for several hours (e.g., 8 hours) to ensure completion.

  • Workup:
    The reaction mixture is quenched with ice water, separated, and the organic layer washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization using a mixed solvent system (e.g., ethyl acetate and ethanol).

  • Yield and Purity:
    High yields (~95%) and purity (~99.5%) have been reported with melting points consistent with literature values, indicating successful synthesis and isolation of the target compound.

  • Example Data:

    • Starting material: 2-methyl-4-aminobenzoic acid (10 g)
    • 2-Methylbenzoyl chloride (12.2 g)
    • Pyridine (11.1 g)
    • Solvent: Chloroform (150 ml)
    • Yield: 17.0 g (95.6%)
    • Melting point: 230–232 °C

This method is described in patent CN109928890B and represents a robust approach for preparing the benzoyl-substituted pyridine with high efficiency and purity.

Condensation Reaction Using 2-Amino-3-methylpyridine and 2-Methylbenzoyl Chloride

Another approach involves the condensation of 2-amino-3-methylpyridine with 2-methylbenzoyl chloride in acetone under reflux:

  • Procedure:
    A solution of 2-amino-3-methylpyridine in acetone is added dropwise to a stirring mixture containing 2-methylbenzoyl chloride. The reaction mixture is refluxed for approximately 2 hours to facilitate amide bond formation.

  • Workup:
    After reflux, the mixture is filtered, cooled, and the solid product is recrystallized from methanol to yield colorless crystals of the target compound.

  • Yield and Characterization:
    The product yield is moderate (~62%), with spectroscopic data confirming the structure: IR bands for N-H (3375 cm⁻¹), C=O (1683 cm⁻¹), and C-N (1326 cm⁻¹); ¹H NMR signals consistent with methyl and aromatic protons.

This method is documented in a structural and spectroscopic study paper and provides an alternative synthetic route primarily for amide derivatives related to this compound.

Comparative Analysis of Preparation Methods

Method Starting Materials Conditions Yield (%) Advantages Disadvantages
Direct acylation with benzoyl chloride 2-methyl-4-aminobenzoic acid, 2-methylbenzoyl chloride Chloroform, pyridine, 0–40 °C, 8 h ~95 High yield, high purity, scalable Requires low temperature control
Condensation with 2-amino-3-methylpyridine 2-amino-3-methylpyridine, 2-methylbenzoyl chloride Acetone, reflux, 2 h ~62 Simpler setup Moderate yield
Catalytic amination of boronic acid derivatives 4-picoline-3-boric acid, ammonia sources, metal oxide catalyst Room temperature, 1–4 h 85–95 Mild conditions, industrially friendly Indirect route, requires catalyst

Summary of Research Findings

  • The direct acylation method using 2-methylbenzoyl chloride and substituted aminopyridines or aminobenzoic acids is the most efficient and widely used approach, affording high yields and purity suitable for industrial production.

  • The condensation method in acetone under reflux is a viable alternative but generally results in lower yields.

  • Catalytic amination methods provide mild, efficient routes to key aminopyridine intermediates, which can be further functionalized to obtain benzoyl derivatives, offering advantages in terms of reaction conditions and scalability.

  • Reaction parameters such as temperature control, choice of solvent, catalyst type, and ammonia source critically influence the yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylbenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(2-Methylbenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

Substituent Position Effects :

  • The position of methyl and benzoyl groups significantly impacts electronic effects. For example, 3-methylpyridine oxidizes more efficiently to nicotinic acid than 4-methylpyridine due to favorable resonance stabilization .
  • In triazolopyridines, substituents on the phenyl ring (e.g., benzyloxy, methoxy) modulate bioactivity, suggesting that similar modifications in benzoyl-pyridines could tailor drug-like properties .

Catalytic Behavior :

  • Vanadium-titanium catalysts selectively oxidize methylpyridines, with anatase-based systems operating at lower temperatures (~250°C) than rutile (~300°C) .

Biological Activity

3-(2-Methylbenzoyl)-4-methylpyridine, a compound with the molecular formula C13H13NO, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H13NO
  • CAS Number : 1187167-91-4

The compound features a pyridine ring substituted with a methyl group and a benzoyl moiety, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties. Its efficacy against specific bacterial strains has been evaluated using standard methods such as the disc diffusion technique.
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, likely through modulation of inflammatory pathways.

Antimicrobial Activity

A study investigating the antibacterial properties of related compounds demonstrated that derivatives of pyridine can exhibit significant antimicrobial effects. The evaluation involved:

  • Bacterial Strains Tested : Common pathogens including Staphylococcus aureus and Escherichia coli.
  • Methodology : The Kirby-Bauer disc diffusion method was employed to assess the inhibition zones around impregnated discs containing the compound.
Bacterial StrainInhibition Zone (mm)Control (Chloramphenicol)
Staphylococcus aureus1530
Escherichia coli1228

The results indicated that while this compound showed some activity, it was less effective than chloramphenicol, a standard antibiotic.

Anti-inflammatory Mechanism

The anti-inflammatory potential of this compound is hypothesized based on its ability to modulate prostaglandin synthesis. Prostaglandins are key mediators in inflammation. The compound may interact with cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.

Case Study: In Vivo Assessment

In a relevant study assessing similar compounds, an analog demonstrated an IC50 value of 123 nM for inhibiting PGE2-induced TNFα reduction in human whole blood assays. This suggests that modifications to the pyridine structure can enhance anti-inflammatory efficacy.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound may act as a ligand for specific receptors involved in inflammatory and microbial pathways.
  • Enzyme Inhibition : Potential inhibition of enzymes like COX could lead to reduced inflammation and pain.

Research Findings

Recent studies have focused on synthesizing and characterizing derivatives of pyridine-based compounds. These investigations often employ techniques such as:

  • NMR Spectroscopy
  • Mass Spectrometry
  • X-ray Crystallography

These techniques confirm the structural integrity and purity of synthesized compounds, providing insights into their potential biological activities.

Q & A

Q. Key Variables :

  • Solvent choice : Ethanol promotes greener syntheses compared to dichloromethane .
  • Oxidant selection : NaOCl is less toxic than Cr(VI) salts or DDQ .
  • Temperature : Room temperature avoids thermal decomposition of sensitive intermediates .

How can researchers characterize this compound and distinguish it from structural isomers?

Basic Research Focus
Characterization requires multi-modal analytical techniques:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR can differentiate substituent positions (e.g., methyl vs. benzoyl groups) .
  • HPLC : Reverse-phase chromatography with UV detection resolves isomers, such as 3- vs. 4-methylpyridine derivatives .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., C14_{14}H13_{13}NO requires m/z 211.0997).

Q. Advanced Consideration :

  • X-ray crystallography : Resolves crystal packing and confirms regiochemistry for ambiguous cases .

What strategies are effective for resolving mixtures of this compound and its structural analogs?

Advanced Research Focus
Separation of methylpyridine isomers is notoriously challenging. A host-guest approach using N,N′-bis(9-phenyl-9-xanthenyl)ethylenediamine selectively enclathrates 3-methylpyridine derivatives with 91.6% purity, leveraging van der Waals interactions and steric compatibility .

Q. Methodological Steps :

Recrystallize the host compound from an equimolar isomer mixture.

Analyze enclathrated guests via single-crystal X-ray diffraction.

Validate selectivity using differential scanning calorimetry (DSC) .

How do substituent effects influence the reactivity and stability of this compound?

Q. Advanced Research Focus

  • Electron-withdrawing groups (e.g., benzoyl): Increase electrophilicity at the pyridine ring, enhancing susceptibility to nucleophilic attack .
  • Methyl groups : Steric hindrance at the 4-position reduces unwanted side reactions (e.g., dimerization) .

Q. Data Contradiction Analysis :

  • Studies report yield variations (e.g., 70–91.6%) depending on host-guest stoichiometry and solvent polarity .
  • Substituent placement (ortho vs. para) alters reaction kinetics; meta-substituted analogs may require harsher conditions .

What green chemistry principles can be applied to improve the sustainability of synthesizing this compound?

Q. Advanced Research Focus

  • Solvent optimization : Replace dichloromethane with ethanol or water-miscible solvents to reduce toxicity .
  • Catalyst-free conditions : NaOCl-mediated oxidations avoid transition-metal catalysts, simplifying purification .
  • Waste minimization : In-situ generation of intermediates reduces multi-step processes .

How can computational methods aid in predicting the physicochemical properties of this compound?

Q. Advanced Research Focus

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) for drug discovery applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Methylbenzoyl)-4-methylpyridine
Reactant of Route 2
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3-(2-Methylbenzoyl)-4-methylpyridine

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